N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-fluorobenzamide
Description
N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-2-fluorobenzamide is a heterocyclic benzamide derivative characterized by a 1,1-dioxo-1λ⁶,2-thiazinan moiety attached to a phenyl ring, which is further substituted with a 2-fluorobenzamide group. The thiazinan ring (a six-membered sulfur- and nitrogen-containing heterocycle) and its sulfone group (1,1-dioxo) contribute to its unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. Its synthesis likely involves coupling a preformed 4-(1,1-dioxothiazinan-2-yl)aniline derivative with 2-fluorobenzoyl chloride, analogous to methods described for related benzamides .
Properties
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c18-16-6-2-1-5-15(16)17(21)19-13-7-9-14(10-8-13)20-11-3-4-12-24(20,22)23/h1-2,5-10H,3-4,11-12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVJLSKWUGWSKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-fluorobenzamide typically involves the reaction of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)aniline with 2-fluorobenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazinan ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals .
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and protein binding due to its unique structure .
Industry: In the industrial sector, the compound can be used in the development of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-fluorobenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The thiazinan ring and fluorobenzamide moiety contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s structural analogs can be categorized based on variations in the heterocyclic core, substituents, and fluorobenzamide modifications. Key examples include:
*Calculated based on molecular formulas.
- Thiazinan vs. This difference impacts solubility and biological target interactions .
- Sulfone-Containing Analogs (e.g., ): The sulfone group in both the target compound and the dimethylamino derivative improves metabolic stability but may reduce membrane permeability compared to non-sulfonated analogs.
Physicochemical and Spectral Properties
- IR Spectroscopy : The target compound’s sulfone group would exhibit strong S=O stretching bands near 1150–1300 cm⁻¹, while the fluorobenzamide C=O stretch appears at ~1660–1680 cm⁻¹, consistent with related compounds .
- NMR : The ¹³C-NMR spectrum would show distinct signals for the thiazinan sulfone (δ ~50–60 ppm for S-connected carbons) and fluorinated aromatic carbons (δ ~110–160 ppm) .
Biological Activity
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-fluorobenzamide is a synthetic compound belonging to the sulfonamide derivatives, characterized by its unique thiazinan ring structure and fluorinated benzamide moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Structural Characteristics
The compound features a complex structure that includes:
- Thiazinan Ring : A six-membered ring containing sulfur and nitrogen atoms, contributing to the compound's unique reactivity.
- Fluorinated Benzamide : The presence of a fluorine atom enhances lipophilicity and metabolic stability.
Chemical Structure
Key Functional Groups
| Functional Group | Description |
|---|---|
| Thiazinan | Provides unique reactivity and biological activity |
| Fluorobenzamide | Enhances lipophilicity and bioavailability |
The biological activity of this compound primarily involves the inhibition of specific enzymes or receptors. The sulfonamide group is known to bind to active sites of enzymes, disrupting various biological pathways. This mechanism is particularly relevant in therapeutic contexts where enzyme inhibition can lead to desired pharmacological effects.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. The thiazinan moiety may enhance binding affinity to bacterial targets, making this compound a candidate for further investigation as an antimicrobial agent.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. The interaction of the thiazinan ring with cellular targets may inhibit tumor growth or induce apoptosis in cancer cells. Further research is necessary to elucidate the specific pathways involved.
Anti-inflammatory Effects
The potential anti-inflammatory activity of this compound has been noted in various studies. Compounds with similar structural characteristics have been shown to modulate inflammatory responses, suggesting that this compound could have therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Antimicrobial Activity : A study demonstrated that sulfonamide derivatives exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The thiazinan structure contributed to enhanced activity compared to non-sulfonamide counterparts.
- Anticancer Studies : In vitro assays showed that related compounds could induce apoptosis in various cancer cell lines. Mechanistic studies indicated that these compounds might activate caspase pathways leading to programmed cell death.
- Inflammation Modulation : Research highlighted the ability of similar compounds to reduce pro-inflammatory cytokines in cellular models of inflammation, suggesting potential use in treating inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
